Cas no 1520606-32-9 (5-methanesulfonylfuran-3-carboxylic acid)

5-methanesulfonylfuran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-methanesulfonylfuran-3-carboxylic acid
- 3-Furancarboxylic acid, 5-(methylsulfonyl)-
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- MDL: MFCD29763372
- インチ: 1S/C6H6O5S/c1-12(9,10)5-2-4(3-11-5)6(7)8/h2-3H,1H3,(H,7,8)
- InChIKey: SLNQKUYTZDEGHA-UHFFFAOYSA-N
- ほほえんだ: O1C(S(C)(=O)=O)=CC(C(O)=O)=C1
5-methanesulfonylfuran-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263180-0.25g |
5-methanesulfonylfuran-3-carboxylic acid |
1520606-32-9 | 95.0% | 0.25g |
$418.0 | 2025-02-20 | |
Enamine | EN300-263180-0.1g |
5-methanesulfonylfuran-3-carboxylic acid |
1520606-32-9 | 95.0% | 0.1g |
$293.0 | 2025-02-20 | |
Enamine | EN300-263180-5.0g |
5-methanesulfonylfuran-3-carboxylic acid |
1520606-32-9 | 95.0% | 5.0g |
$2443.0 | 2025-02-20 | |
1PlusChem | 1P01C5SX-250mg |
5-methanesulfonylfuran-3-carboxylic acid |
1520606-32-9 | 95% | 250mg |
$579.00 | 2024-06-20 | |
1PlusChem | 1P01C5SX-100mg |
5-methanesulfonylfuran-3-carboxylic acid |
1520606-32-9 | 95% | 100mg |
$412.00 | 2024-06-20 | |
A2B Chem LLC | AW46209-10g |
5-methanesulfonylfuran-3-carboxylic acid |
1520606-32-9 | 95% | 10g |
$3848.00 | 2024-04-20 | |
A2B Chem LLC | AW46209-5g |
5-methanesulfonylfuran-3-carboxylic acid |
1520606-32-9 | 95% | 5g |
$2607.00 | 2024-04-20 | |
1PlusChem | 1P01C5SX-5g |
5-methanesulfonylfuran-3-carboxylic acid |
1520606-32-9 | 95% | 5g |
$3082.00 | 2024-06-20 | |
Enamine | EN300-263180-1.0g |
5-methanesulfonylfuran-3-carboxylic acid |
1520606-32-9 | 95.0% | 1.0g |
$842.0 | 2025-02-20 | |
Enamine | EN300-263180-2.5g |
5-methanesulfonylfuran-3-carboxylic acid |
1520606-32-9 | 95.0% | 2.5g |
$1650.0 | 2025-02-20 |
5-methanesulfonylfuran-3-carboxylic acid 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
5-methanesulfonylfuran-3-carboxylic acidに関する追加情報
5-Methanesulfonylfuran-3-carboxylic Acid (CAS No. 1520606-32-9): An Overview of Its Properties and Applications
5-Methanesulfonylfuran-3-carboxylic acid (CAS No. 1520606-32-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes a furan ring and a methanesulfonyl group, making it a valuable building block for various synthetic applications.
The chemical formula of 5-methanesulfonylfuran-3-carboxylic acid is C7H6O5S, and it has a molecular weight of approximately 194.18 g/mol. The compound's structure features a furan ring with a carboxylic acid group at the 3-position and a methanesulfonyl group at the 5-position. This combination of functional groups imparts unique chemical properties and reactivity, making it an attractive candidate for various synthetic transformations and biological studies.
In recent years, 5-methanesulfonylfuran-3-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its use in the preparation of novel anti-inflammatory agents and anticancer drugs. The carboxylic acid group can be readily functionalized to introduce various substituents, enhancing the compound's pharmacological properties.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 5-methanesulfonylfuran-3-carboxylic acid in the synthesis of a series of furan-based derivatives with potent anti-inflammatory activity. These derivatives were found to inhibit cyclooxygenase (COX) enzymes effectively, which are key targets in the treatment of inflammatory conditions such as arthritis. The methanesulfonyl group was shown to enhance the lipophilicity and metabolic stability of the compounds, contributing to their improved biological activity.
Beyond its applications in drug discovery, 5-methanesulfonylfuran-3-carboxylic acid has also been investigated for its potential as a ligand in coordination chemistry. The presence of both carboxylic acid and sulfonyl groups provides multiple binding sites for metal ions, making it suitable for the formation of coordination complexes with various transition metals. These complexes have shown promise in catalytic applications, particularly in asymmetric synthesis and homogeneous catalysis.
In addition to its synthetic utility, 5-methanesulfonylfuran-3-carboxylic acid has been studied for its environmental impact. Research has focused on understanding its biodegradability and potential toxicity to aquatic organisms. Initial studies suggest that the compound is relatively stable under environmental conditions but can be biodegraded by certain microbial species. This information is crucial for assessing its safety and environmental impact when used on a larger scale.
The physical properties of 5-methanesulfonylfuran-3-carboxylic acid, such as its melting point (180-182°C) and solubility in polar solvents like water and ethanol, make it suitable for various laboratory procedures. Its high melting point indicates strong intermolecular interactions, which can be advantageous in crystallization processes and solid-state reactions.
Synthesis methods for 5-methanesulfonylfuran-3-carboxylic acid have been well-documented in the literature. One common approach involves the reaction of 3-furancarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. This method yields high purity products with good yields, making it suitable for large-scale production.
In conclusion, 5-methanesulfonylfuran-3-carboxylic acid (CAS No. 1520606-32-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working in organic synthesis, medicinal chemistry, and environmental science. As ongoing research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in future scientific advancements.
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